molecular formula C13H11N3O2S2 B11264377 N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide

N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11264377
M. Wt: 305.4 g/mol
InChI Key: KHRLOHIOIVOECV-UHFFFAOYSA-N
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Description

N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrazole and thiophene rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide typically involves the reaction of a pyrazole derivative with a thiophene sulfonyl chloride. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the aromatic rings can engage in π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H11N3O2S2/c17-20(18,16-10-4-2-1-3-5-10)13-7-6-12(19-13)11-8-9-14-15-11/h1-9,16H,(H,14,15)

InChI Key

KHRLOHIOIVOECV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=CC=NN3

Origin of Product

United States

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